molecular formula C6H11N3O5 B1265858 6-Azido-6-deoxy-D-glucose CAS No. 20847-05-6

6-Azido-6-deoxy-D-glucose

Cat. No. B1265858
CAS RN: 20847-05-6
M. Wt: 205.17 g/mol
InChI Key: HEYJIJWKSGKYTQ-JGWLITMVSA-N
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Description

Synthesis Analysis

The synthesis of 6-Azido-6-deoxy-D-glucose involves several key steps, starting from glucose or its derivatives. A notable method involves the conversion of glucose derivatives to their 6-azido counterparts. For instance, 6-Azido-6-deoxy-l-idose has been used as a hetero-bifunctional spacer for synthesizing azido-containing chemical probes, demonstrating its utility in bioorthogonal chemistry (Hiroki Hamagami et al., 2016). Furthermore, the synthesis of 6-azido derivatives from D-glucose and other sugars has been explored for their mutagenic activity, highlighting the versatility of the azido group in modifying sugar molecules (M. Juříček et al., 1991).

Molecular Structure Analysis

The molecular structure of 6-Azido-6-deoxy-D-glucose is characterized by the presence of an azido group, which significantly alters its reactivity and interaction with other molecules. The azido group at the 6th position allows for bio-orthogonal reactions, such as the Hüisgen [3+2] cycloaddition, providing a versatile tool for chemical biology and probe development (Hiroki Hamagami et al., 2016).

Chemical Reactions and Properties

6-Azido-6-deoxy-D-glucose participates in various chemical reactions, leveraging the azido group for bioconjugation and probe synthesis. Its reactivity towards oxime formation and bio-orthogonal cycloaddition reactions makes it an invaluable tool in the synthesis of chemical probes for biological function elucidation. Notably, a derivative of 6-azido-6-deoxy-D-glucose exhibited cytotoxicity against U266 cells, demonstrating its potential in medicinal chemistry (Hiroki Hamagami et al., 2016).

Scientific Research Applications

  • Biomedical Field

    • 6-Azido-6-deoxy-D-glucose is a vital compound used in the biomedical field as a metabolic precursor for glycobiology research .
    • It is commonly utilized in the synthesis of azidosugars, which are crucial for investigating glycoconjugates .
    • Glycoconjugates play important roles in various biological processes, including cell-cell interaction, immune response, and pathogen recognition .
    • Understanding their roles can provide insights into diseases like cancer and viral infections .
  • Glycosidase Activity Visualization

    • 6-Azido-6-deoxy-D-glucose can be used as a probe for the visualization of glycosidase activity .
    • Glycosidases are enzymes that break down glycosidic bonds in complex sugars, and their activity is crucial in various biological processes .
    • By using this compound, researchers can monitor these activities, providing valuable insights into cellular functions .
  • Cancer Research

    • 6-Azido-6-deoxy-D-glucose has been used in cancer research .
    • It helps in understanding the roles of glycoconjugates in diseases like cancer .
    • This understanding can lead to the development of new therapeutic strategies .
  • Viral Infections Research

    • This compound is also used in research related to viral infections .
    • It aids in investigating the roles of glycoconjugates in viral infections .
    • This can contribute to the development of new antiviral therapies .
  • Monomer Synthesis

    • 6-Azido-6-deoxy-D-glucose can be used as a monomer in the synthesis of 6-amino-6-deoxycellulose .
    • This process involves the reaction of D-glucose with 6-azidohexyl nitrate and sodium hydroxide .
    • The resulting compound can be used in the creation of new hydrogels .
  • Fluorescent Probing

    • 6-Azido-6-deoxy-D-glucose is a fluorescent compound .
    • It can be used as a probe for the visualization of glycosidase activity .
    • This allows researchers to monitor these activities, providing valuable insights into cellular functions .

Safety And Hazards

The safety and hazards associated with 6-Azido-6-deoxy-D-glucose include hazard statements H302 + H312 + H332 . Precautionary statements include P261 - P264 - P280 - P301 + P312 - P302 + P352 + P312 - P304 + P340 + P312 . It is classified as Acute Tox. 4 Oral .

Future Directions

Future directions for the use of 6-Azido-6-deoxy-D-glucose include its use in the visualization of protein-specific glycation in living cells . It can also be used to analyze the corresponding biological functions of glycated protein in the native environment .

properties

IUPAC Name

(2R,3S,4R,5R)-6-azido-2,3,4,5-tetrahydroxyhexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O5/c7-9-8-1-3(11)5(13)6(14)4(12)2-10/h2-6,11-14H,1H2/t3-,4+,5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEYJIJWKSGKYTQ-JGWLITMVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C=O)O)O)O)O)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50943099
Record name 6-Azido-6-deoxyhexose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50943099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Azido-6-deoxy-D-glucose

CAS RN

20847-05-6
Record name 6-Azido-6-deoxy-D-glucose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020847056
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Azido-6-deoxyhexose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50943099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Azido-6-deoxy-D-glucose
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 6-AZIDO-6-DEOXY-D-GLUCOSE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Azido-6-deoxy-D-glucose
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Reactant of Route 6
6-Azido-6-deoxy-D-glucose

Citations

For This Compound
41
Citations
L Chaveriat, I Stasik, G Demailly, D Beaupère - Tetrahedron: Asymmetry, 2006 - Elsevier
… To a solution of 6-azido-6-deoxy-d-glucose 10 (0.77 g, 3.76 mM) and sodium hydrogencarbonate (1.12 g, 1.5 equiv) in distilled water (10 mL) cooled at 0 C, bromine (3 × 0.07 mL, 1.5 …
Number of citations: 15 www.sciencedirect.com
M Juricek, P Gruz, J Veleminsky, J Stanek… - Mutation Research …, 1991 - Elsevier
… Of the new azido compounds evaluated in this communication, only 6-azido-6-deoxy-Dglucose has been previously tested and found to be mutagenic in Salmonella typhimurium (…
Number of citations: 12 www.sciencedirect.com
K Kefurt, K Čapek, Z Kefurtová… - Collection of Czechoslovak …, 1979 - cccc.uochb.cas.cz
… tosylation of monoisopropylidene glucose I and monoisopropylidene allose II gave their 6-O-tosyl derivatives III and IV which were further converted to 6-azido-6-deoxy-D-glucose (XV ) …
Number of citations: 10 cccc.uochb.cas.cz
J Yang, X Fu, J Liao, L Liu, JS Thorson - Chemistry & biology, 2005 - cell.com
… a similar manner, 15% ± 4% conversion of intracellular 6-azido-6-deoxy-D-glucose (26) was … the mutated prodigy plasand 6-azido-6-deoxy-D-glucose (26) will be reported elsewhere …
Number of citations: 77 www.cell.com
Z Shao, H Yuan, Z Zhou, Y Wang, P Hou… - Angewandte …, 2022 - Wiley Online Library
… We first developed a bioorthogonal glucose analogue, 6-azido6-deoxy-D-glucose (6AzGlc), as a novel glycation chemical reporter. Two types of DNA probes, glycation conversion …
Number of citations: 6 onlinelibrary.wiley.com
A de Raadt, AE Stütz - Tetrahedron letters, 1992 - Elsevier
… The “isomeric ballast” of the sequence, 6-azido-6-deoxy-D-glucose, could be partially converted into 6-azido-6-deoxy-D-dructofuranose with the aid of glucose isomerase (EC 5.3.1.5) …
Number of citations: 59 www.sciencedirect.com
C Dussouy, S Téletchéa, A Lambert… - The Journal of …, 2020 - ACS Publications
… We show herein that a glycosynthase mutant of a Thermus thermophilus α-glycosidase can react with unnatural glycosides such as 6-azido-6-deoxy-d-glucose/glucosamine to lead to β-…
Number of citations: 9 pubs.acs.org
H Häsler, AE Stütz - Glycoscience: Epimerisation, Isomerisation and …, 2001 - Springer
… The availability of 6-azido6-deoxy-d-glucose (63) from the corresponding fructose analogue … The enzymatic conversion of 6-azido-6-deoxy-d-glucose into its d-fructose isomer was …
Number of citations: 27 link.springer.com
BL Urbanek, DC Wing, KS Haislop, CJ Hamel… - …, 2014 - Wiley Online Library
… First, TreT was used to convert commercially available 6-azido-6-deoxy-D-glucose (6-GlcAz) to 6-TreAz (Table 1, entry 16), an established chemical reporter for metabolic labeling of …
RW Gantt, P Peltier-Pain, WJ Cournoyer… - Nature chemical …, 2011 - nature.com
… HPLC analysis using the donor for 6-azido-6-deoxy-D-glucose (37). Reactions contained 1 … HPLC analysis using the donor for 6-azido-6-deoxy-D-glucose (37). Reactions contained 1 …
Number of citations: 138 www.nature.com

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